molecular formula C14H16N2O3 B12437535 4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one

4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one

Cat. No.: B12437535
M. Wt: 260.29 g/mol
InChI Key: LXHWEGQIARANBE-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one is an organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a pyridazinone ring substituted with a 2,3-dimethoxybenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one typically involves the reaction of 2,3-dimethoxybenzyl chloride with 6-methyl-2H-pyridazin-3-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the pyridazinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridazinone moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one: Unique due to its specific substitution pattern on the pyridazinone ring.

    N’- (2,3-Dimethoxy-benzyl-idene)-2,4-dihydroxy-benzohydrazide:

    Benzyl-(2,3-dimethoxy-benzyl)-amine: Shares the 2,3-dimethoxybenzyl group but differs in the core structure.

Uniqueness

This compound is unique due to its specific combination of functional groups and the pyridazinone core

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

5-[(2,3-dimethoxyphenyl)methyl]-3-methyl-1H-pyridazin-6-one

InChI

InChI=1S/C14H16N2O3/c1-9-7-11(14(17)16-15-9)8-10-5-4-6-12(18-2)13(10)19-3/h4-7H,8H2,1-3H3,(H,16,17)

InChI Key

LXHWEGQIARANBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C(=C1)CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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